8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin
Overview
Description
8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is a homoisoflavonoid compound. Homoisoflavonoids are a subclass of flavonoids, which are known for their diverse biological activities. This compound is found in certain plants and has been studied for its potential medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin typically involves multiple steps, including the use of various chromatographic techniques for purification. One common method involves the extraction from plant sources using ethanol, followed by purification using ethyl acetate extraction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific and niche applications. the general approach would involve large-scale extraction and purification processes, similar to those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the chromanone ring structure.
Substitution: The hydroxyl and methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as ethanol and methanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dihydro derivatives.
Scientific Research Applications
8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin has several scientific research applications:
Chemistry: It is used as a reference compound in the study of homoisoflavonoids.
Biology: It has been studied for its potential antioxidant properties.
Medicine: Research has indicated potential anticancer activities.
Industry: It may be used in the development of natural product-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin involves its interaction with various molecular targets. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-6,8-dimethyl-3-(3’,4’-dihydroxybenzyl)chroman-4-one
- 5,7-Dihydroxy-3-(4’-hydroxybenzyl)chromone
- 5,7-Dihydroxy-6,8-dimethyl-3-(4’-dihydroxy-2’,6’-dimethoxybenzyl)chroman-4-one
Uniqueness
8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other homoisoflavonoids .
Properties
IUPAC Name |
5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-13-7-12(19)14-15(20)10(8-23-17(14)16(13)21)6-9-2-4-11(18)5-3-9/h2-5,7,10,18-19,21H,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALFGMCBICJHPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(CO2)CC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127514 | |
Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93078-83-2 | |
Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93078-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5,8-dihydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 - 174 °C | |
Record name | 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037251 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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